1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole
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Description
Scientific Research Applications
Antifungal and Antibacterial Activities
Research has shown that compounds structurally related to 1-allyl-5-(3,5-dichlorophenyl)-1H-1,2,3,4-tetraazole exhibit promising antifungal and antibacterial properties. A study by Arnoldi et al. (2007) on N-substituted propylamines related to tetraconazole, including compounds with allyl groups, demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests a potential agricultural application in protecting crops from fungal diseases (Arnoldi et al., 2007). Additionally, Colanceska-Ragenovic et al. (2001) synthesized 4-allyl/amino-5-aryl-1,2,4-triazoles, showing both antibacterial and antifungal effects against common pathogens, indicating their potential for developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1-prop-2-enyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4/c1-2-3-16-10(13-14-15-16)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGYKHZMNLGKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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